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The table below summarizes the experimental antiviral data for niclosamide and other salicylamide

derivatives, highlighting their potency across different virus families.

Virus Agent
Experimental
Model

Reported
Potency (EC₅₀ /
IC₅₀)

Key Findings /
Proposed
Mechanism

SARS-CoV-
2

Niclosamide Vero E6 cells 0.28 μM [1] Inhibits viral

replication;
blocks spike-

induced
syncytia by

inhibiting
TMEM16F [1].

Nitazoxanide/Tizoxanide Cell-based assays ~3 μM [1] Broad anti-
coronavirus

activity [1].

MERS-CoV Niclosamide Cell-based assays Replication

reduced by up to
1000-fold at 10

μM [1] [2]

Inhibits viral

replication;
induces

autophagy via

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 9 Tech Support

https://www.smolecule.com/products/s542338?utm_src=pdf-body
https://www.smolecule.com/products/s542338?utm_src=pdf-interest
https://www.smolecule.com/products/s542338?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10247541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10247541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10247541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10247541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10247541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7098069/
https://www.smolecule.com/products/s542338?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Virus Agent
Experimental
Model

Reported
Potency (EC₅₀ /
IC₅₀)

Key Findings /
Proposed
Mechanism

SKP2 inhibition

[1] [2].

SARS-CoV Niclosamide Vero E6 cells < 0.1 μM to 1.56

μM [1] [2]

Totally

abolishes viral
antigen

synthesis at
1.56 μM [2].

Human
Adenovirus
(HAdV)

Niclosamide Not specified in
results

Identified as
effective

inhibitor [2]

Potential as a
broad-spectrum

antiviral agent
[2].

JMX0312 (Derivative) Immunosuppressed
Syrian hamster

model

Potent activity in
vitro; reduced

viral load and
mortality in vivo
[3]

Shows efficacy
similar to

cidofovir but
with potentially

better safety
[3].

Zika Virus
(ZIKV)

Niclosamide Cell-based assays 0.37 μM (IC₅₀)
[2]

Inhibits
infection at a

post-entry
stage; directly

inhibits
flavivirus

NS2B-NS3
interaction [2].
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Virus Agent
Experimental
Model

Reported
Potency (EC₅₀ /
IC₅₀)

Key Findings /
Proposed
Mechanism

Dengue
Virus
(DENV)

Niclosamide Huh-7 cells 0.38 μM (DENV-
2, EC₅₀) [4]

Neutralizes
endosomal pH,

affecting viral
entry, RNA

replication, and
particle

maturation [4].

Hepatitis B
Virus (HBV)

Novel Salicylamide

Derivatives (e.g., Cmpd
50, 56)

HepAD38 cells 0.47 - 0.52 μM

(IC₅₀) [5]

Disrupts HBV

core protein
expression or

capsid
formation [5].

Ebola Virus
(EBOV)

Niclosamide Cell-based
screening

1.5 μM (EC₅₀)
[2]

Identified as a
potent inhibitor

in screening of
FDA-approved

drugs [2].

Influenza A
Virus

Salicylamide Derivatives

(Nitazoxanide)

Clinical trials Effective in trials

against
uncomplicated

influenza A and
B [1]

Represents the

broad-spectrum
potential of the

class [1].

Proposed Antiviral Mechanisms of Action

The antiviral effects of salicylamide derivatives, particularly niclosamide, are linked to multiple

mechanisms, many involving disruption of pH-dependent cellular processes crucial for viral lifecycles.

Ionophore Activity and Endosomal Neutralization: Niclosamide acts as a protonophore, dissipating

pH gradients across intracellular membranes. It neutralizes the acidic environment of endosomes and
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the trans-Golgi network (TGN) [4] [6]. For viruses like Dengue and Zika, this prevents the low-pH-

triggered fusion of the viral envelope with the endosomal membrane, blocking the release of the viral

genome into the cytoplasm [4]. In the TGN, this neutralization impairs the maturation of new viral

particles by preventing the pH-dependent cleavage of the prM protein by furin, leading to the release

of non-infectious, immature virions [4].

Inhibition of Viral Enzyme Complexes: Beyond host-targeting, niclosamide can directly target viral

proteins. It has been shown to directly inhibit the NS2B-NS3 protease complex of flaviviruses like

ZIKV, which is essential for processing the viral polyprotein [2].

Host Pathway Modulation: Niclosamide is a multifunctional drug that modulates several host

signaling pathways. It can inhibit S-phase kinase-associated protein 2 (SKP2), leading to enhanced

autophagy and reduced MERS-CoV replication [1] [2]. It also blocks TMEM16F, a calcium-activated

lipid scramblase and chloride channel, thereby inhibiting the syncytia formation induced by the SARS-

CoV-2 spike protein [1].

The following diagram illustrates how niclosamide's primary mechanism impacts multiple stages of the viral

life cycle, using a flavivirus like Dengue as an example:
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Key Experimental Protocols from Cited Research

For scientific professionals, understanding the experimental methods used to generate this data is crucial.

Here are summaries of key protocols from the search results.

In Vitro Antiviral Activity (Cytopathic Effect - CPE) Assay: This common method was used to

determine niclosamide's potency against SARS-CoV. In this assay, Vero E6 cells are infected with the

virus and then treated with the compound. The inhibition of virus-induced cell death (cytopathic effect)

is measured, allowing for the calculation of the half-maximal effective concentration (EC₅₀), which

was found to be < 0.1 μM for SARS-CoV [1] [2].

Time-of-Addition Assay: This protocol helps pinpoint the stage of the viral life cycle an inhibitor acts

upon. In a study on Dengue virus, Huh-7 cells were infected and niclosamide was added at different

time points post-infection (e.g., 0, 6, 8, 12 hours). Analysis of progeny virus titers and viral RNA levels

revealed that niclosamide inhibits both early (entry/replication) and late (maturation) stages of the

DENV life cycle [4].

In Vivo Efficacy Model (for HAdV): The in vivo potential of a novel salicylamide derivative,

JMX0312, was evaluated in an immunosuppressed Syrian hamster model of HAdV infection. The

compound was administered at a dose of 6.25 mg/kg. Key outcomes measured included reduction in

viral load in the liver and blood, animal survival rates, and safety parameters like body weight change.

JMX0312 performed similarly to the standard drug cidofovir in reducing viral load [3].

Mechanism Studies (Virion Maturation): To investigate how niclosamide affects the late stages of

the flavivirus lifecycle, researchers treated infected cells with the drug and then analyzed the released

virus particles. Using techniques like western blotting, they demonstrated that virions released from

niclosamide-treated cells contained uncleaved prM protein, a hallmark of immature, non-infectious

particles. This confirmed that the drug's neutralization of the TGN pH disrupts the crucial maturation

step [4].

Clinical and Formulation Development
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A significant challenge for niclosamide is its low aqueous solubility and poor oral bioavailability, which

has limited its clinical translation despite promising in vitro data [7]. To overcome this, advanced

formulations are being actively researched:

Nanoformulations: One study developed niclosamide-loaded controlled-release nanospheres
(NIC@PLGA-HAs) using a hyaluronic acid-modified poly(lactic-co-glycolic acid) polymer. This
formulation significantly enhanced the drug's solubility, stability, and in vivo efficacy against

Clostridioides difficile in a gerbil model, demonstrating a viable path forward for improving
niclosamide's delivery [7].

Inhalation Formulations: To target lung infections like COVID-19, an inhalation formulation of
niclosamide was developed and was well-tolerated in healthy volunteers, aiming to achieve higher

drug concentrations at the primary site of infection [1].

In contrast, nitazoxanide, another salicylamide derivative, has a more established clinical profile. It has

shown efficacy in clinical trials against various viral infections, including rotavirus and norovirus diarrhea,

uncomplicated influenza A and B, and chronic hepatitis B and C [1].

Conclusion and Research Outlook

In summary, niclosamide serves as a robust proof-of-concept for the salicylamide class, with well-

characterized broad-spectrum activity but development hurdles. The ongoing discovery of novel derivatives

like JMX0312 for HAdV and compounds for HBV reveals a active and promising field of research [3] [5].

Future success in this area appears to depend on two parallel strategies:

Optimizing the core structure to create new chemical entities with improved potency and selectivity.

Developing advanced drug delivery systems to overcome the pharmacokinetic limitations of
existing compounds like niclosamide.
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To cite this document: Smolecule. [Salicylamide Derivatives vs. Niclosamide: Antiviral Profile at a

Glance]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b542338#salicylamide-vs-niclosamide-antiviral-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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